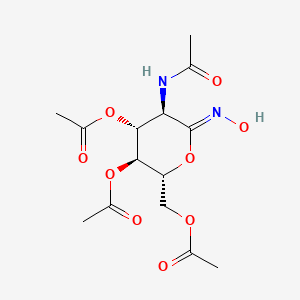
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidic acid group, acetylamino group, and a delta-lactone ring, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves multiple steps. The process typically starts with the acetylation of D-gluconic acid, followed by the introduction of the imidic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the delta-lactone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and imidation processes, utilizing advanced chemical reactors to maintain the necessary conditions for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various functional groups, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with specific biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a precursor for developing drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid delta-Lactone, 3,4,6-Triacetate
- 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
Comparison: Compared to similar compounds, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate stands out due to its unique combination of functional groups. This uniqueness allows for specific interactions and reactions that may not be possible with other compounds. Its versatility in various chemical reactions and applications highlights its significance in scientific research and industrial processes.
Properties
Molecular Formula |
C14H20N2O9 |
|---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/b16-14-/t10-,11-,12-,13-/m1/s1 |
InChI Key |
QHLGKFLFCWDLOA-BDERYHIQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















